13-Iodo-2,5,8,11-tetraoxatridecane
Overview
Description
13-Iodo-2,5,8,11-tetraoxatridecane is a linker widely used in antibody-drug conjugates (ADCs) . It has a molecular formula of C9H19IO4 and a molecular weight of 318.15 .
Molecular Structure Analysis
The IUPAC name for 13-Iodo-2,5,8,11-tetraoxatridecane is 1- [2- [2- (2-iodoethoxy)ethoxy]ethoxy]-2-methoxyethane . The canonical SMILES structure is COCCOCCOCCOCCI .Scientific Research Applications
Antibody-Drug Conjugates (ADCs)
13-Iodo-2,5,8,11-tetraoxatridecane is widely used as a linker in the development of antibody-drug conjugates. ADCs are targeted cancer therapies that deliver cytotoxic drugs to cancer cells via antibodies. The linker plays a crucial role in ensuring the stability and proper release of the drug .
Potential Applications in Scientific Research
Due to the lack of specific unique applications provided by the search results, we can infer potential applications based on the compound’s properties. As a linker with an iodine atom, it may be useful in:
properties
IUPAC Name |
1-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-2-methoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19IO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOKJZSZVAHUPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617643 | |
Record name | 13-Iodo-2,5,8,11-tetraoxatridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13-Iodo-2,5,8,11-tetraoxatridecane | |
CAS RN |
143127-81-5 | |
Record name | 13-Iodo-2,5,8,11-tetraoxatridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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